2-Fluoro-5-(trifluoromethyl)pyridine-4-acetic acid
Description
Properties
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)pyridin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-6-1-4(2-7(14)15)5(3-13-6)8(10,11)12/h1,3H,2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMAKAGFPQQUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Chlorinated Trifluoromethylpyridines
A prevalent method involves the fluorination of chlorinated pyridine intermediates, such as 2-chloro-5-(trichloromethyl)pyridine, using anhydrous hydrogen fluoride (HF) under superatmospheric pressure. This process is detailed in patent US4650875A, emphasizing the importance of reaction conditions for high yield and selectivity.
- The chlorinated precursor is mixed with excess anhydrous HF (typically 3 to 6 molar equivalents).
- A metal halide catalyst, such as FeCl₃ or FeF₃, is added in catalytic amounts (1-10 mol%).
- The reaction mixture is subjected to superatmospheric pressure (5–1200 psig) at temperatures between 150°C and 250°C, preferably around 170–190°C.
- The fluorination converts the trichloromethyl group to a trifluoromethyl group, producing 2-fluoro-5-(trifluoromethyl)pyridine.
| Parameter | Range | Preferred | Notes |
|---|---|---|---|
| Temperature | 150°C – 250°C | 170°C – 190°C | To optimize yield and reduce decomposition |
| Pressure | 5 – 1200 psig | ~15 psig | Higher pressures increase reaction rate |
| Reaction Time | 1 – 100 hours | ~25 hours | Varies with temperature and catalyst |
| Catalyst | FeCl₃, FeF₃ | FeCl₃ | Commonly used for efficiency |
The fluorinated pyridine is then separated by distillation, often involving fractional distillation to isolate the desired compound from by-products such as difluorinated derivatives.
Fluorination via Vapor Phase or Liquid Phase Reactions
While vapor phase fluorination at high temperatures is known, it suffers from energy inefficiency and low selectivity. The liquid-phase method under superatmospheric pressure, as described above, offers a more controlled and efficient route, minimizing decomposition and side reactions.
Alternative Approaches:
a. Fluorination in Organic Solvents:
- Use of solvents like toluene, dimethylacetamide, or sulpholane to dissolve the chlorinated precursor.
- The fluorination reaction proceeds with agitation to ensure thorough contact.
- Post-reaction, the mixture is subjected to distillation and extraction techniques to isolate the fluorinated product.
- Metal halide catalysts such as SbF₃, CrF₂, or mixtures with phosphorus halides like PCl₅ can be employed for specific substitutions or to improve yields.
Preparation of Precursors
The key starting material, 2-chloro-5-(trichloromethyl)pyridine, can be synthesized via chlorination of 2,5-dimethylpyridine followed by chlorination of the methyl group to introduce the trichloromethyl substituent, as detailed in patent EP0063872A1. The process involves chlorination under controlled conditions to selectively chlorinate the methyl group, forming the precursor for fluorination.
Summary of Key Reaction Conditions
| Step | Conditions | Purpose | Reference |
|---|---|---|---|
| Chlorination of pyridine | Chlorination at controlled temperature | Synthesis of chlorinated precursor | EP0063872A1 |
| Fluorination of chlorinated pyridine | HF, metal halide catalyst, superatmospheric pressure, 150–250°C | Conversion to trifluoromethyl pyridine | US4650875A |
Notes on Process Optimization
- Temperature Control: Maintaining optimal temperature prevents decomposition of sensitive intermediates.
- Pressure Management: Elevated pressures favor fluorination efficiency.
- Catalyst Choice: FeCl₃ and FeF₃ are most effective, but other metal halides may be used depending on the specific precursor and desired selectivity.
- Reaction Duration: Typically ranges from 1 to 100 hours, depending on the scale and conditions.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(trifluoromethyl)pyridine-4-acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield aminopyridines or thiopyridines, while oxidation reactions may produce pyridine carboxylic acids.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Fluoro-5-(trifluoromethyl)pyridine-4-acetic acid serves as a crucial building block for creating complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it versatile for synthesizing other functionalized pyridine derivatives.
Common Reactions:
- Oxidation: Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
- Reduction: Can be reduced to alcohols or amines using lithium aluminum hydride.
- Substitution: Nucleophilic substitutions can replace fluorine with other nucleophiles under specific conditions.
Biology
The compound is being investigated for its potential bioactive properties in drug discovery. Its structural features suggest possible interactions with biological targets such as enzymes and receptors.
Biological Activity:
- Studies indicate that the unique substitution pattern enhances binding affinity to various biological targets, potentially modulating receptor activity or enzyme function.
- Initial research highlights its potential anti-inflammatory and anticancer activities, warranting further investigation into its therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties. The compound's ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals aimed at treating inflammatory diseases and cancer.
Case Studies:
- Preliminary studies have shown promising results in modulating inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
- Ongoing research is focused on understanding its mechanisms of action and efficacy in clinical settings.
Industry
The compound finds applications in the development of advanced materials and agrochemicals. Its unique chemical properties make it suitable for formulating herbicides and other agricultural chemicals.
Industrial Applications:
- Utilized in the synthesis of herbicides that target specific pests while minimizing environmental impact.
- Its stability and reactivity are leveraged in creating advanced materials with desirable properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structural analogs, emphasizing substitution patterns, physicochemical implications, and applications.
Structural Isomers with Identical Molecular Formula
Three isomers of 2-fluoro-5-(trifluoromethyl)pyridine-4-acetic acid share the same molecular formula (C₈H₅F₄NO₂) but differ in substituent positions (Table 1):
| Compound Name | Substituent Positions | CAS Number | MDL Number |
|---|---|---|---|
| This compound | F (2), CF₃ (5), CH₂COOH (4) | 1227565-64-1 | MFCD16611313 |
| 2-Fluoro-4-(trifluoromethyl)pyridine-3-acetic acid | F (2), CF₃ (4), CH₂COOH (3) | 1227599-96-3 | MFCD16611311 |
| 2-Fluoro-3-(trifluoromethyl)pyridine-4-acetic acid | F (2), CF₃ (3), CH₂COOH (4) | 1227565-52-7 | MFCD16611310 |
Key Differences :
- Electronic Effects : The trifluoromethyl group at the 5-position (target compound) creates distinct electronic environments compared to analogs with CF₃ at positions 3 or 3. This affects acidity, as the acetic acid group’s dissociation constant (pKa) is influenced by proximity to electron-withdrawing groups .
- Synthetic Utility : The 4-acetic acid position in the target compound may facilitate conjugation reactions (e.g., amide formation) for drug development, whereas analogs with acetic acid at position 3 could face steric hindrance .
Halogen-Substituted Analogs
Replacing fluorine with chlorine alters reactivity and steric bulk. For example:
- 3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid (CAS: 1000522-34-8) has a chlorine atom at the 3-position. Additionally, chlorine’s lower electronegativity weakens the electron-withdrawing effect, which may lower acidity .
Functional Group Variations
- 2-Fluoro-4-trifluoromethylpyridine (CAS: 118078-66-3, BP 9626): Lacks the acetic acid group, making it less polar and more suitable as an intermediate for coupling reactions rather than direct biological activity .
- 2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4, BP 9630): Features an amino (-NH₂) group instead of acetic acid. The amino group enables electrophilic substitution reactions but reduces water solubility compared to the carboxylic acid derivative .
Implications of Substituent Positioning and Electronic Effects
Acidity and Solubility
The acetic acid group’s pKa in the target compound is expected to be lower (more acidic) than non-fluorinated analogs due to the electron-withdrawing trifluoromethyl and fluorine groups. For instance, 2-fluoro-4-trifluoromethylpyridine (non-acetic acid analog) lacks ionizable groups, resulting in poor water solubility .
Hydrogen Bonding and Crystal Packing
Trifluoroacetate salts (e.g., 2-amino-5-methylpyridinium trifluoroacetate) exhibit strong hydrogen bonding between the carboxylate and amino groups, stabilizing crystal structures . In the target compound, the acetic acid group may form similar interactions, enhancing crystallinity and thermal stability compared to ester or amine derivatives.
Biological Activity
2-Fluoro-5-(trifluoromethyl)pyridine-4-acetic acid is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring both fluoro and trifluoromethyl groups, suggests enhanced interactions with biological targets, making it a subject of various research studies aimed at elucidating its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine atoms can enhance binding affinity due to increased lipophilicity and electronic effects, which may facilitate interactions with biomolecules such as proteins and nucleic acids.
Antibacterial Activity
The compound's potential antibacterial activity has been explored in various contexts. For example, derivatives containing trifluoromethyl groups have been shown to inhibit bacterial topoisomerases, which are critical for bacterial DNA replication. This inhibition can lead to bactericidal effects against both Gram-positive and Gram-negative bacteria .
Study 1: Antimicrobial Efficacy
A study evaluating a series of fluorinated compounds, including pyridine derivatives, reported significant antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The compounds demonstrated low minimum inhibitory concentration (MIC) values, indicating potent antibacterial properties. The structural modifications, particularly the introduction of trifluoromethyl groups, were crucial for enhancing efficacy .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| Derivative A | S. aureus (MDR) | 16 |
| Derivative B | E. coli (MDR) | 8 |
Study 2: Antiviral Activity Against HIV
Research has also suggested that fluorinated compounds can exhibit synergistic effects when combined with existing antiviral therapies. A study highlighted the enhanced activity of certain nucleoside analogs when used in conjunction with reverse transcriptase inhibitors. While direct data on this compound is sparse, its structural analogs have shown promising results in inhibiting viral replication .
Q & A
Q. What are the recommended synthetic routes for 2-fluoro-5-(trifluoromethyl)pyridine-4-acetic acid, and how can intermediates be validated?
Synthesis typically involves functionalizing pyridine derivatives via cross-coupling reactions. For example, Suzuki-Miyaura coupling using boronic acids (e.g., 2-fluoro-5-(trifluoromethyl)phenylboronic acid ) can introduce substituents. Post-functionalization steps (e.g., acetic acid side-chain addition) require careful optimization of reaction conditions (temperature, catalysts). Validate intermediates using 1H/19F NMR (to confirm fluorinated positions) and HPLC-MS (to assess purity ≥95%) .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
Conduct accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., trifluoroacetic acid derivatives ).
- Thermal stability : Use TGA/DSC to determine decomposition temperatures. Cross-reference with crystallography data (e.g., melting points of related fluoropyridines ).
Q. What analytical techniques are critical for purity assessment and structural confirmation?
- X-ray crystallography resolves stereochemistry (as demonstrated for structurally similar 2-fluoro-5-(4-fluorophenyl)pyridine ).
- High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+) with <2 ppm error.
- 19F NMR quantifies fluorine environments and detects impurities (e.g., incomplete trifluoromethylation) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in drug design?
Apply density-functional theory (DFT) to calculate:
Q. What strategies resolve contradictions in solubility data reported across studies?
Discrepancies may arise from crystallinity or polymorphic forms. Use:
- Powder X-ray diffraction (PXRD) to identify crystalline phases.
- Dynamic vapor sorption (DVS) to assess hygroscopicity.
- Co-solvency studies (e.g., DMSO/water mixtures) to refine solubility parameters .
Q. How can researchers optimize HPLC methods for separating this compound from structurally similar byproducts?
Q. What mechanistic insights guide the study of its metabolic pathways in biological systems?
- In vitro metabolism : Incubate with liver microsomes and analyze metabolites via LC-QTOF-MS .
- Isotope labeling : Use deuterated analogs to trace metabolic sites (e.g., acetic acid side-chain oxidation).
- Compare with degradation patterns of trifluoroacetate-containing drugs .
Q. How do steric and electronic effects of the trifluoromethyl group influence its reactivity in cross-coupling reactions?
The -CF3 group is strongly electron-withdrawing, which:
- Reduces electron density at the pyridine ring, slowing electrophilic substitution.
- Enhances stability of intermediates in palladium-catalyzed couplings.
Quantify effects via Hammett constants and kinetic studies .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
